{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and ethyl-methyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and difluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The unique structural features of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine, such as the presence of difluoroethyl and ethyl-methyl groups, distinguish it from similar compounds. These features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-3-19-8-11(10(2)17-19)6-16-7-12-4-5-20(18-12)9-13(14)15/h4-5,8,13,16H,3,6-7,9H2,1-2H3 |
InChI Key |
HLZIRWSQNZMYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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